(1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
CAS No.:
Cat. No.: VC13679633
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO2 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| Standard InChI | InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5+,6-,7-/m0/s1 |
| Standard InChI Key | GPIUUMROPXDNRH-VZFHVOOUSA-N |
| Isomeric SMILES | C1[C@@H]2C=C[C@H]1[C@H]3[C@H]2C(=O)NC3=O |
| SMILES | C1C2C=CC1C3C2C(=O)NC3=O |
| Canonical SMILES | C1C2C=CC1C3C2C(=O)NC3=O |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Stereochemical Configuration
The systematic IUPAC name (1S,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione delineates its tricyclic framework, which comprises a bicyclo[2.2.1]heptane system fused to an aziridine ring (positions 2 and 6) and a γ-lactam moiety. The stereodescriptors (1S,2S,6S,7R) specify the absolute configuration at four chiral centers, critical for its three-dimensional topology .
Molecular Formula and Weight
The molecular formula is deduced as C₉H₉NO₂, with a calculated molecular weight of 163.17 g/mol. This contrasts with the saturated analog (1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione (C₉H₁₁NO₂; 165.19 g/mol) , highlighting the impact of the dec-8-ene double bond on hydrogen count.
Table 1: Comparative Molecular Data
| Property | Target Compound | Saturated Analog |
|---|---|---|
| Molecular Formula | C₉H₉NO₂ | C₉H₁₁NO₂ |
| Molecular Weight (g/mol) | 163.17 | 165.19 |
| Double Bond Position | 8-ene | N/A |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of tricyclic imides often employs Diels-Alder cycloaddition followed by imidation. For example, J-Stage researchers synthesized analogous 4-azatricyclo derivatives via reaction of maleic anhydride with terpene-derived dienes, yielding bicyclic intermediates that were subsequently functionalized with hydrazine to form imides . Adapting this methodology, the target compound could hypothetically arise from a norbornene-derived diene and a nitrogen-containing dienophile under controlled stereochemical conditions.
Stereochemical Control
The (1S,2S,6S,7R) configuration implies stringent stereochemical control during synthesis. As demonstrated in related systems , enantioselective Diels-Alder reactions using chiral auxiliaries or catalysts may enforce the desired stereochemistry. Post-cyclization functionalization (e.g., oxidation or ammonolysis) would introduce the lactam and ketone groups.
Key Reaction Steps:
-
Diels-Alder Cycloaddition: Formation of the bicyclic core.
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Aziridine Ring Closure: Intramolecular nucleophilic attack to form the nitrogen bridge.
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Oxidation: Introduction of ketone groups at positions 3 and 5.
Structural and Spectroscopic Analysis
X-ray Crystallography
While crystallographic data for the exact compound are unavailable, analogous structures exhibit planar lactam rings and distorted boat conformations in the bicyclic framework . The dec-8-ene double bond likely induces strain, altering bond angles compared to saturated analogs.
Spectroscopic Characterization
1H NMR: Anticipated signals include:
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δ 5.8–6.1 ppm: Olefinic protons (dec-8-ene).
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δ 3.2–3.5 ppm: Bridgehead protons adjacent to nitrogen.
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δ 1.2–2.5 ppm: Aliphatic protons from the tricyclic skeleton .
13C NMR:
Physicochemical Properties
Solubility and Stability
The compound’s polarity (due to carbonyl groups) suggests moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) and poor solubility in nonpolar solvents. The conjugated system may confer UV absorption near 240–260 nm, useful for HPLC detection .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar imides reveals melting points between 140–170°C , contingent on crystallinity and substituent effects.
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